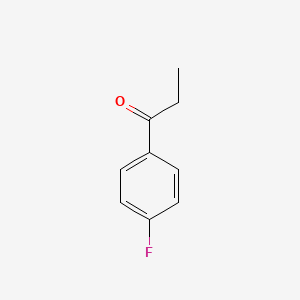

4'-Fluoropropiophenone

説明

Significance in Contemporary Organic Synthesis and Drug Discovery

The presence of fluorine in organic molecules can profoundly influence their physical, chemical, and biological properties. In the context of drug discovery, the introduction of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. 4'-Fluoropropiophenone, as a fluorinated synthon, provides a ready-made scaffold for the incorporation of this important element into novel pharmaceutical candidates.

Its utility extends to being a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com Furthermore, it is employed in the creation of other fluorinated compounds that are valuable in materials science for producing polymers and resins with enhanced stability and reactivity. chemimpex.com The compound's versatility is also demonstrated by its use in the preparation of molecules like 2-(4-fluorophenyl)-3-methylquinoxaline. chemicalbook.comsigmaaldrich.com

Historical Context of Fluorinated Ketone Research

The field of organofluorine chemistry has a rich history, with the first examples of fluoroaromatic compounds being synthesized in the early 20th century. nih.gov The development of methods for introducing fluorine into organic molecules has been a continuous area of research, driven by the unique and often beneficial properties that fluorine imparts. cas.cn

The synthesis and study of fluorinated ketones, in particular, have been a focus of investigation for many decades. Early work in this area laid the foundation for the development of more sophisticated synthetic methods and a deeper understanding of the reactivity of these compounds. acs.org Research into fluorinated ketones has been propelled by their potential applications as enzyme inhibitors, fluorinated synthons for building complex molecules, and as monomers for advanced polymeric materials. cas.cn The development of new synthetic routes to access structurally diverse fluorinated ketones remains an active area of research, with a focus on improving efficiency and expanding the scope of accessible molecules. cas.cn

Chemical and Physical Properties of this compound

This compound is a clear, colorless to light orange or yellow liquid. chemicalbook.com It is characterized by the following physical and chemical properties:

| Property | Value |

| CAS Number | 456-03-1 chemicalbook.comsigmaaldrich.comthermofisher.comscbt.comsigmaaldrich.comavantorsciences.comchemicalbook.com |

| IUPAC Name | 1-(4-fluorophenyl)propan-1-one thermofisher.comnih.gov |

| Molecular Formula | C₉H₉FO chemicalbook.comthermofisher.comscbt.comavantorsciences.comepa.govguidechem.com |

| Molecular Weight | 152.17 g/mol chemicalbook.comsigmaaldrich.comscbt.comavantorsciences.comnih.gov |

| Boiling Point | 100-102 °C at 22 mmHg chemicalbook.comavantorsciences.comguidechem.comfishersci.com |

| Density | 1.096 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | 1.5059 at 20 °C chemicalbook.comsigmaaldrich.com |

| Flash Point | 76 °C (168.8 °F) avantorsciences.comfishersci.com |

This table is interactive. Click on the headers to sort the data.

Detailed Research Findings

The reactivity of this compound is largely dictated by the presence of the ketone functional group and the fluorine-substituted aromatic ring. The electron-withdrawing nature of the fluorine atom influences the reactivity of the carbonyl group and the aromatic ring in various transformations.

One of the key applications of this compound is its role as a precursor in Friedel-Crafts reactions. cas.cn This classic organic reaction allows for the attachment of the propiophenone (B1677668) moiety to other aromatic systems, a crucial step in the synthesis of more complex molecular architectures.

Furthermore, the ketone functionality can be readily transformed into other functional groups. For instance, reduction of the ketone can yield the corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol, which can serve as a chiral building block in asymmetric synthesis. The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions.

Recent advances in synthetic methodology have focused on the development of more efficient and selective ways to synthesize and utilize fluorinated ketones like this compound. organic-chemistry.org These methods often employ transition metal catalysis to achieve transformations that are difficult to accomplish using traditional synthetic routes. cas.cn

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJNVLLXIIPXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196559 | |

| Record name | 4-Fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-03-1 | |

| Record name | 1-(4-Fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Fluoropropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Fluoropropiophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM9L77MB6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways of 4 Fluoropropiophenone

Established Synthetic Routes and Mechanistic Investigations

The traditional synthesis and subsequent use of 4'-fluoropropiophenone as a building block are well-documented in chemical literature. These methods have been foundational in organic synthesis for producing a variety of fluorinated compounds.

The most common method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with propionyl chloride. chemicalbook.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.comyoutube.com

The mechanism begins with the formation of a complex between the Lewis acid and the chlorine atom of the propionyl chloride. sigmaaldrich.comyoutube.com This is followed by the cleavage of the carbon-chlorine bond, which generates a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion then acts as the electrophile, reacting with the electron-rich fluorobenzene ring to form the monoacylated product, this compound. sigmaaldrich.comyoutube.com A key advantage of Friedel-Crafts acylation is that the product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Reaction Conditions for Friedel-Crafts Acylation of Fluorobenzene:

| Reactants | Catalyst | Solvent | Temperature | Yield |

| Fluorobenzene, Propionyl Chloride | Aluminum Chloride | Dichloroethane | 0-10 °C | Good |

| Fluorobenzene, Propionic Anhydride (B1165640) | Polyphosphoric Acid | - | 80 °C | Moderate |

This table presents typical conditions for the Friedel-Crafts acylation to produce this compound. The specific yields can vary based on the scale and precise conditions of the reaction.

This compound serves as a valuable precursor for the synthesis of various other organic compounds. chemicalbook.com For instance, it has been utilized in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline. chemicalbook.comsigmaaldrich.com This highlights its role as a building block in creating more complex heterocyclic structures.

Furthermore, derivatives of this compound, such as 3-chloro-4'-fluoropropiophenone (B1582443) and 4'-fluorovalerophenone, demonstrate the versatility of the initial ketone in further chemical transformations. chemicalbook.com These transformations can include halogenations, reductions, and chain extensions, leading to a diverse array of fluorinated molecules with potential applications in various fields of chemistry. For example, the asymmetric nucleophilic fluorination of 2-bromopropiophenone, a related compound, has been explored to produce chiral 2-fluoropropiophenone. maynoothuniversity.ie

Examples of Compounds Derived from this compound:

| Derivative | Type of Reaction |

| 2-(4-fluorophenyl)-3-methylquinoxaline | Condensation |

| 3-Chloro-4'-fluoropropiophenone | Halogenation |

| 4'-Fluorovalerophenone | Grignard Reaction/Oxidation |

This table showcases a selection of compounds that can be synthesized using this compound as a starting material, illustrating the types of chemical transformations involved.

Novel and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more efficient, scalable, and environmentally friendly methods for chemical synthesis. This trend has also impacted the production and transformation of this compound.

Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste. In the context of Friedel-Crafts reactions, research has explored the use of alternative catalysts to the traditionally used stoichiometric amounts of Lewis acids. sigmaaldrich.com For instance, poly(4-vinylpyridine) supported trifluoromethanesulfonic acid has been shown to be an efficient and easy-to-handle solid superacid catalyst for Friedel-Crafts reactions. sigmaaldrich.com Nickel-catalyzed cascade reactions have also been reported for the arylation of alkynes, which could represent an alternative strategy for forming the aryl-ketone bond present in this compound. rsc.org The development of efficient rhodium(II) catalysts for asymmetric cyclopropenation also points towards the broader trend of using catalytic amounts of transition metals to achieve highly selective transformations. nih.gov

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. While specific research on the continuous flow synthesis of this compound is not extensively detailed in the provided results, the principles of flow chemistry are applicable. For example, the continuous gas/liquid-liquid/liquid flow synthesis of 4-fluoropyrazole derivatives from diketones demonstrates the potential of this technology for producing fluorinated compounds. nih.govtib.eu Such a setup could be adapted for the Friedel-Crafts acylation to produce this compound, allowing for better control over reaction parameters and facilitating a more streamlined and potentially higher-yielding process.

Superbases are compounds with extremely high basicity that can enable unique chemical transformations. chemprob.org These media, which can be composed of a strong base and a solvent that specifically binds the cation, create highly reactive "naked" anions. chemprob.org While direct applications of superbasic media to this compound are not explicitly detailed, the principles of superbase chemistry suggest potential avenues for its transformation. For example, superbasic conditions are known to facilitate rearrangements and phosphorylations of aromatic ketones. chemprob.orgnih.gov The generation of superbasic carbanions via photoredox catalysis also opens up new possibilities for C-C bond formation under mild, base-free conditions. researchgate.net These methods could potentially be applied to deprotonate the alpha-carbon of this compound, creating a highly reactive nucleophile for subsequent reactions.

Stereoselective Synthesis and Chiral Induction Studies of this compound

The stereochemical outcome of reactions involving this compound and its derivatives is of significant interest in synthetic chemistry, particularly for the preparation of enantiomerically pure or enriched chiral compounds. Research in this area has focused on controlling the formation of stereocenters, primarily through diastereoselective and enantioselective transformations.

Diastereoselective Reductions of α-Fluoroketones and Analogues

The reduction of α-haloketones can lead to the formation of two diastereomers, syn and anti. In the context of α-fluoropropiophenone, which is an α-fluoroketone, the reduction of its carbonyl group generates a new stereocenter, resulting in syn- and anti-1-(4-fluorophenyl)-1-fluoro-2-propanol. The control of this diastereoselectivity has been a subject of detailed investigation.

A significant advancement in this area involves the use of chelation control with titanium-based Lewis acids. nih.gov The diastereoselectivity of the reduction of α-fluoropropiophenone can be effectively directed by pretreating the ketone with a specific Lewis acid before reduction with lithium borohydride (B1222165) (LiBH₄). nih.govnih.gov This method's efficacy hinges on the interaction between the Lewis acid, the fluorine atom, and the carbonyl oxygen.

When α-fluoropropiophenone is pretreated with titanium tetrachloride (TiCl₄), a chelated intermediate is formed. Subsequent reduction with LiBH₄ proceeds via a chelation-controlled mechanistic pathway, leading predominantly to the syn diastereomer. nih.govnih.gov In contrast, when titanium isopropoxide (Ti(OiPr)₄) is used under identical conditions, the reaction follows a non-chelation pathway, yielding the anti diastereomer as the major product. nih.gov Detailed NMR studies, including ¹H, ¹³C, and ¹⁹F NMR, have confirmed the chelation between TiCl₄ and α-fluoropropiophenone, supporting the proposed mechanism. nih.govnih.gov This methodology has been shown to be applicable to a range of α-fluoroketones, demonstrating its general utility in diastereoselective synthesis. nih.gov

The table below summarizes the key findings in the diastereoselective reduction of α-fluoropropiophenone.

| Lewis Acid | Reductant | Major Product | Diastereomeric Ratio (syn:anti) |

| TiCl₄ | LiBH₄ | syn | High |

| Ti(OiPr)₄ | LiBH₄ | anti | High |

Further studies have explored the reduction of α-fluoroimines, which are derived from α-fluoroketones like α-fluoropropiophenone. A highly selective reduction of α-fluoroimines to the corresponding β-fluoroamines has been achieved using trichlorosilane (B8805176) as the reductant. google.com This reaction is notable for its high diastereoselectivity, which can exceed 100:1 in favor of the syn isomer. google.com The mechanism is believed to involve the activation of the organosilane by both the fluorine and nitrogen atoms, leading to a highly ordered transition state. google.com For instance, the imine derived from α-fluoropropiophenone and p-anisidine (B42471) was reduced with a 19:1 diastereomeric ratio in favor of the syn product. google.com

Enantioselective Transformations of this compound Derivatives

The enantioselective reduction of prochiral ketones, such as this compound, is a cornerstone of modern asymmetric synthesis, providing access to chiral secondary alcohols. One of the most powerful and widely used methods for achieving this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst in stoichiometric or catalytic amounts to direct the enantioselectivity of the reduction of the carbonyl group by a borane (B79455) reagent. nih.gov

The CBS catalyst, a chiral 1,3,2-oxazaborolidine, coordinates with both the borane reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) and the ketone substrate. This ternary complex creates a highly organized transition state where the hydride is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in high excess. nih.gov The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.

While specific studies detailing the enantioselective reduction of this compound are part of the broader success of the CBS reduction methodology for aryl ketones, the general effectiveness of this method is well-established. The presence of the fluorine atom on the aromatic ring is not expected to interfere with the catalytic cycle and may even influence the electronic properties of the ketone in a way that is beneficial for the reaction.

The expected enantioselective reduction of this compound using a chiral oxazaborolidine catalyst and borane would yield the corresponding chiral 1-(4-fluorophenyl)-1-propanol with high enantiomeric excess (e.e.). The table below illustrates the expected products from such a reaction.

| Catalyst | Reductant | Expected Major Product | Expected Enantiomeric Excess |

| (S)-CBS Catalyst | BH₃·DMS | (S)-1-(4-fluorophenyl)-1-propanol | >90% e.e. |

| (R)-CBS Catalyst | BH₃·DMS | (R)-1-(4-fluorophenyl)-1-propanol | >90% e.e. |

The versatility and high degree of enantiocontrol offered by chiral oxazaborolidine catalysts make them a primary choice for the synthesis of chiral alcohols derived from this compound and related ketones. nih.gov

Chemical Reactivity and Advanced Transformation Studies of 4 Fluoropropiophenone

Mechanistic Organic Chemistry of the Ketone Moiety

The reactivity of 4'-fluoropropiophenone is significantly influenced by its ketone functional group. The carbonyl group and the adjacent alpha-carbon are sites for a variety of chemical transformations, including reduction, oxidation, and reactions involving enolates.

The reduction of the ketone in this compound to a secondary alcohol introduces a new chiral center. When another chiral center is present, as in α-substituted propiophenones, the formation of diastereomers is possible. The stereochemical outcome of these reductions can often be controlled by the choice of reagents and reaction conditions.

Research into the reduction of α-fluoropropiophenone has demonstrated the ability to control diastereoselectivity through chelation. nih.gov Pre-treating α-fluoropropiophenone with titanium tetrachloride (TiCl₄) before reduction with lithium borohydride (B1222165) (LiBH₄) leads to the preferential formation of the syn diastereomer. nih.gov This outcome is attributed to a chelation-controlled mechanism where the Lewis acid coordinates to both the carbonyl oxygen and the α-fluorine atom, creating a rigid intermediate that directs the hydride attack. nih.gov

Conversely, using titanium isopropoxide (Ti(OiPr)₄) as the Lewis acid results in the predominant formation of the anti diastereomer, suggesting a non-chelation pathway. nih.gov These findings highlight the significant role that Lewis acids can play in directing the stereochemical course of ketone reductions.

Table 1: Diastereoselective Reduction of α-Fluoropropiophenone

| Lewis Acid | Reducing Agent | Major Diastereomer |

|---|---|---|

| TiCl₄ | LiBH₄ | syn |

This table summarizes the influence of different Lewis acids on the diastereoselectivity of the reduction of α-fluoropropiophenone.

While the reduction of ketones is a common transformation, oxidation of the propiophenone (B1677668) moiety can also lead to the formation of various derivatives. For instance, oxidation at the benzylic position can occur under specific conditions. Furthermore, α-halogenated ketones, a class of compounds to which derivatives of this compound belong, are known to be highly reactive electrophiles. beilstein-journals.org The orbital overlap between the halogen and the adjacent carbonyl group activates the carbonyl for nucleophilic addition. beilstein-journals.org

One notable reaction is the use of this compound in the synthesis of 2-(4-fluorophenyl)-3-methylquinoxaline. chemicalbook.com This transformation involves the reaction of the diketone derivative of this compound with an appropriate diamine, showcasing a pathway to heterocyclic compounds.

Aromatic Ring Functionalization

The fluorine atom on the aromatic ring of this compound plays a crucial role in directing the regioselectivity of substitution reactions on the ring.

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom is an ortho-, para-directing deactivator. libretexts.org The high electronegativity of fluorine withdraws electron density from the ring, making it less reactive towards electrophiles than benzene (B151609). However, through resonance, the fluorine atom can donate a lone pair of electrons to the ring, directing incoming electrophiles to the ortho and para positions. lumenlearning.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pearson.com For this compound, the para position is already occupied by the fluorine atom, meaning electrophilic substitution would primarily occur at the positions ortho to the activating propiophenone group, assuming the reaction conditions overcome the deactivating effect of the fluorine.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is substituted with strong electron-withdrawing groups. libretexts.org The fluorine atom in this compound can act as a leaving group in SNAr reactions, especially when activated by additional electron-withdrawing substituents on the ring. youtube.commdpi.com

The SNAr mechanism typically involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group restores the aromaticity of the ring. The presence of electron-withdrawing groups is crucial for stabilizing the negatively charged intermediate. youtube.com This methodology allows for the synthesis of a wide array of derivatives by replacing the fluorine atom with various nucleophiles such as amines, azoles, and carboxylic acids. nih.gov

Carbonyl and Alpha-Carbon Reactivity

The carbonyl group and the adjacent α-carbon in this compound are hubs of reactivity. The α-hydrogens are acidic due to the electron-withdrawing nature of the carbonyl group, allowing for the formation of enolates. libretexts.orgsketchy.com

Enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. youtube.com For example, the aldol (B89426) reaction involves the nucleophilic attack of an enolate on the carbonyl group of another molecule, leading to the formation of a β-hydroxy ketone. msu.edu The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde. libretexts.orgmsu.edu

Furthermore, the α-carbon can be functionalized through reactions such as halogenation. msu.edu These reactions proceed through an enol or enolate intermediate and can be catalyzed by either acid or base. libretexts.org The introduction of a halogen at the α-position further activates the molecule for subsequent nucleophilic substitution reactions. beilstein-journals.org

Alpha-Halogenation and Subsequent Transformations

The presence of a carbonyl group in this compound activates the adjacent α-carbon, making it susceptible to halogenation. This reaction is a pivotal step in the synthesis of many pharmaceutical intermediates and other fine chemicals.

One of the most common methods for the α-halogenation of ketones like this compound is through the use of N-halosuccinimides. For instance, α-bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism, leading to the formation of 2-bromo-1-(4-fluorophenyl)propan-1-one.

The resulting α-haloketone, 2-bromo-1-(4-fluorophenyl)propan-1-one, is a versatile intermediate. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. solubilityofthings.com For example, it can react with various nucleophiles like amines, thiols, and alkoxides to introduce new functional groups at the α-position. Furthermore, the carbonyl group in the α-haloketone can be reduced to an alcohol, yielding a halohydrin, which can then undergo further transformations such as epoxide formation.

| Reagent | Product | Reaction Type |

| N-Bromosuccinimide (NBS), AIBN | 2-bromo-1-(4-fluorophenyl)propan-1-one | Alpha-Bromination |

| Amines/Thiols | α-amino/thio substituted propiophenone | Nucleophilic Substitution |

| Sodium borohydride | 2-bromo-1-(4-fluorophenyl)propan-1-ol | Carbonyl Reduction |

Condensation and Cyclization Reactions

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds through condensation and cyclization reactions. These reactions are fundamental in medicinal chemistry for the construction of novel drug scaffolds.

A significant application is in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govacgpubs.orgmobt3ath.comnih.gov The synthesis can be achieved by the condensation of an α-haloketone, such as 2-bromo-1-(4-fluorophenyl)propan-1-one, with an o-phenylenediamine. acgpubs.org The reaction proceeds through a tandem condensation and intramolecular cyclization, followed by aromatization to yield the stable quinoxaline ring system. The use of a catalyst, such as pyridine, can facilitate this transformation at room temperature. acgpubs.org

Similarly, this compound can be a building block for other heterocycles like pyrimidines. nih.govrsc.orgnih.govwjarr.comgoogle.com For instance, condensation with amidines or their derivatives can lead to the formation of substituted pyrimidines, although the specific reaction pathways and conditions can vary. nih.govwjarr.com

| Reactant | Product Class | Heterocyclic System |

| o-Phenylenediamine | Substituted Quinoxaline | Quinoxaline |

| Amidines | Substituted Pyrimidine | Pyrimidine |

Investigating Hydrogen Transfer Chemistry involving this compound and its Analogues

Hydrogen transfer reactions are a cornerstone of organic synthesis, providing a mild and selective method for the reduction of carbonyl compounds. The Meerwein-Ponndorf-Verley (MPV) reduction is a classic example of a catalytic transfer hydrogenation, where a sacrificial alcohol, typically isopropanol, serves as the hydrogen source in the presence of a metal alkoxide catalyst, such as aluminum isopropoxide. wikipedia.orgorganic-chemistry.orgpw.livenih.govrsc.org

This methodology can be applied to the reduction of this compound to its corresponding alcohol, 1-(4-fluorophenyl)propan-1-ol. The reaction is highly chemoselective, specifically targeting the carbonyl group while leaving other potentially reducible functional groups, such as the fluoro substituent and the aromatic ring, intact. wikipedia.org The mechanism involves the formation of a six-membered cyclic transition state between the aluminum alkoxide, the ketone substrate, and the alcohol solvent. wikipedia.orgorganic-chemistry.org

Recent advancements in this field have explored the use of other catalysts, including those based on ruthenium and other transition metals, as well as base-mediated MPV-type reductions, which offer alternative reaction conditions and selectivities. nih.govnih.govrsc.org

| Catalyst System | Hydrogen Donor | Product |

| Aluminum isopropoxide | Isopropanol | 1-(4-fluorophenyl)propan-1-ol |

| Ruthenium complexes | Isopropanol | 1-(4-fluorophenyl)propan-1-ol |

| Base (e.g., K3PO4) | Secondary Alcohol | 1-(4-fluorophenyl)propan-1-ol |

Photocatalytic Isomerization Studies

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations through the generation of excited states upon light absorption. nih.govresearchgate.netyoutube.com Photochemical isomerization, in particular, allows for the controlled conversion of one isomer to another, often with high selectivity. nih.govresearchgate.net

While specific studies on the photocatalytic isomerization of this compound are not extensively documented in the literature, the principles of photochemistry suggest potential pathways for such transformations. For instance, derivatives of this compound containing a carbon-carbon double bond, such as chalcones, could undergo E/Z isomerization upon irradiation with light of a suitable wavelength. youtube.com The fluorinated phenyl group could influence the photophysical properties of the molecule, such as its absorption spectrum and the lifetime of its excited state.

Furthermore, recent research has highlighted the use of fluorinated photoswitches, like fluorinated phenylazopyrazoles, for various applications. nih.govresearchgate.net These studies demonstrate that the introduction of fluorine atoms can significantly impact the photochemical and photophysical properties of a molecule, suggesting that fluorinated ketones like this compound could exhibit interesting and potentially useful photochemical behavior. nih.govresearchgate.net

| Compound Class | Transformation | Potential Application |

| Chalcone (B49325) derivatives of this compound | E/Z Isomerization | Photoswitchable materials |

| Azobenzene analogues incorporating the 4-fluoropropiophenone moiety | Trans-Cis Isomerization | Molecular switches, drug delivery |

Derivatives of 4 Fluoropropiophenone: Synthesis and Structure Reactivity Relationships

Synthesis of Halogenated 4'-Fluoropropiophenone Analogues

Halogenation of this compound introduces atoms that can significantly alter the electronic properties and reactivity of the molecule, serving as key intermediates for further functionalization.

Chloro- and Bromo-Substituted Derivatives

The introduction of chlorine and bromine atoms onto the this compound scaffold can be achieved through various synthetic strategies, primarily involving electrophilic substitution or modification of the propiophenone (B1677668) side chain.

The synthesis of 3-chloro-4'-fluoropropiophenone (B1582443) can be accomplished via a Grignard reaction. In a typical procedure, a Grignard reagent is prepared from 4-fluorobromobenzene and magnesium turnings in tetrahydrofuran. This organometallic species is then reacted with 3-chloropropionyl chloride at low temperatures to yield the desired product. chemicalbook.com Alternatively, chlorination of propiophenone derivatives can be achieved using chlorine gas with a Lewis acid catalyst like aluminum trichloride (B1173362) in a suitable solvent such as 1,2-dichloroethane. google.com

For the synthesis of bromo-substituted derivatives, direct bromination of the aromatic ring or the α-position of the ketone is a common approach. For instance, 2-bromo-4'-methylpropiophenone can be synthesized by treating 4'-methylpropiophenone (B145568) with bromine in chloroform (B151607) in the presence of a small amount of aluminum chloride. prepchem.com A similar strategy can be applied to 4'-chloropropiophenone (B124772) to yield 2-bromo-4'-chloropropiophenone . prepchem.com The synthesis of p-bromopropiophenone has been achieved by reacting p-bromobenzoic acid with propionic acid in the presence of a composite catalyst, followed by decarboxylation. google.com These methods highlight the general applicability of electrophilic bromination to propiophenone systems.

The table below summarizes the synthesis of some halogenated propiophenone derivatives.

| Compound | Starting Material(s) | Reagents and Conditions | Reference(s) |

| 3-Chloro-4'-fluoropropiophenone | 4-Fluorobromobenzene, 3-Chloropropionyl chloride | Mg, THF; then addition of acid chloride at 0°C | chemicalbook.com |

| 3'-Chloropropiophenone | Propiophenone | Cl2, AlCl3, 1,2-Dichloroethane | google.com |

| 2-Bromo-4'-methylpropiophenone | 4'-Methylpropiophenone | Br2, AlCl3, Chloroform | prepchem.com |

| 2-Bromo-4'-chloropropiophenone | 4'-Chloropropiophenone | Br2, AlCl3, Chloroform, 30-35°C | prepchem.com |

| p-Bromopropiophenone | p-Bromobenzoic acid, Propionic acid | Composite catalyst, 130-140°C then 220-230°C | google.com |

Nitrogen-Containing Derivatives and Their Synthetic Pathways

The incorporation of nitrogen atoms into the this compound structure opens up a vast chemical space, leading to the formation of various heterocyclic systems and amino-substituted compounds with potential biological relevance.

Amino-Substituted Propiophenones

A primary method for the synthesis of α-amino propiophenones is the Mannich reaction. This three-component condensation involves a ketone (like this compound), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the enol form of the ketone. wikipedia.org The product is a β-amino-carbonyl compound, commonly referred to as a Mannich base. wikipedia.orgthermofisher.com These Mannich bases are versatile synthetic intermediates. thermofisher.com The synthesis of chiral α-amino ketones can also be achieved through catalytic asymmetric approaches, such as the use of chiral phosphoric acids with sulfonium (B1226848) ylides. researchgate.net

Quinolone and Other N-Heterocyclic Formulations

Quinolone and its derivatives are a significant class of N-heterocyclic compounds. nih.govmdpi.com Their synthesis can be approached through various cyclization strategies where derivatives of this compound could serve as precursors. For instance, the Conrad-Limpach-Knorr reaction utilizes β-ketoesters and anilines to form quinolones. mdpi.com A modified this compound, such as an α-formylated or α-carboxylated derivative, could potentially be used in similar condensation reactions.

Modern synthetic methods often employ metal catalysts. Palladium-catalyzed reactions, such as carbonylative Sonogashira cross-coupling of 2-iodoanilines and alkynes, provide a route to functionalized 4-quinolones. nih.govorganic-chemistry.org Another approach involves the copper-catalyzed cyclization of anilines and alkynes. organic-chemistry.org Tandem reactions, such as the intermolecular nucleophilic addition of amines to (Z)-β-chlorovinyl ketones followed by an intramolecular SNAr reaction, also yield 4-quinolones. nih.govorganic-chemistry.org These methods suggest that a suitably functionalized this compound derivative could be a key building block for accessing novel quinolone structures.

Pyrrolidine (B122466) and Proline Derivatives

Pyrrolidine-containing compounds are often synthesized from cyclic precursors like proline and 4-hydroxyproline. nih.gov However, derivatives of this compound can be utilized in the construction of the pyrrolidine ring. For example, an α-bromo substituted this compound can be used to alkylate the nitrogen of a proline derivative.

Furthermore, the synthesis of pyrrolidine rings can be achieved through various cycloaddition and condensation reactions. For example, N-arylsuccinimide derivatives, which contain a pyrrolidine-2,5-dione core, can be synthesized by condensing an anhydride (B1165640) with an aniline (B41778) derivative. nih.gov The propiophenone moiety of this compound could be modified to participate in such cyclization reactions to generate novel pyrrolidine-fused systems.

Alkyl and Aryl Chain Modifications

Modifications to the ethyl chain of this compound can influence the steric and electronic properties of the resulting molecule. Alkylation at the α-position can be achieved by first generating an enolate with a suitable base, followed by reaction with an alkyl halide.

Arylation at the α-position of ketones can be accomplished through Friedel-Crafts-type reactions. For example, alkyl 2-((diphenoxyphosphoryl)oxy)-2-arylacetates can be converted to α,α-diaryl esters. nih.gov This suggests that a similar strategy could be employed to introduce an additional aryl group to the propiophenone side chain of this compound. The arylation of diethyl alkylmalonates has also been achieved with the aid of temporary arene complexation by a cyclopentadienyliron moiety, highlighting another potential route for aryl group introduction. rsc.org

Dimethylphenyl and Other Substituted Analogues

The core structure of this compound serves as a template for the development of various substituted analogues, with modifications aimed at altering its physicochemical and biological properties. Among these, dimethylphenyl derivatives have been synthesized and cataloged.

Below is a data table for this derivative:

| Property | Value |

| IUPAC Name | 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1-propanone sigmaaldrich.com |

| Molecular Formula | C₁₇H₁₇FO nih.gov |

| Molecular Weight | 256.32 g/mol sigmaaldrich.com |

| CAS Number | 898779-29-8 sigmaaldrich.com |

| InChI Key | QGECIGUXAFIQJQ-UHFFFAOYSA-N sigmaaldrich.com |

Research into other substituted analogues includes the synthesis of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines, which represent more complex heterocyclic systems derived from a fluorinated core. nih.gov

Structure-Reactivity and Structure-Property Correlation Studies in Fluorinated Propiophenones

Structure-reactivity and structure-property relationship (SPR) studies are fundamental to understanding how the chemical structure of a molecule influences its behavior and characteristics. For fluorinated propiophenones, the incorporation of fluorine atoms is a key structural modification that significantly impacts molecular properties. researchgate.net Fluorine's high electronegativity and relatively small size compared to other halogens allow it to alter acidity, lipophilicity, metabolic stability, and permeability. researchgate.netnih.gov

Research on various fluorinated molecules establishes principles that are applicable to fluorinated ketones. The strategic placement of fluorine can lead to predictable changes in physicochemical properties. nih.govescholarship.org

Key Physicochemical Correlations:

Acidity (pKa): The presence of fluorine generally increases the acidity of nearby functional groups due to its strong electron-withdrawing inductive effect. researchgate.net Studies on fluorinated alcohols and phenols, used as carboxylic acid bioisosteres, show that their pKa values are significantly influenced by the degree and position of fluorination. nih.gov For instance, polyfluorinated derivatives exhibit a more pronounced acidic character. nih.gov

Lipophilicity (logD₇.₄): Fluorine's effect on lipophilicity can be complex and non-linear. researchgate.net While a single fluorine atom can sometimes decrease lipophilicity, adding more fluorine atoms does not always lead to a proportional increase. researchgate.net In a series of fluorinated bioisosteres, experimental logD₇.₄ values ranged from approximately 1 to 3. nih.gov For some fluorinated phenols, a significant discrepancy between calculated and experimental values was observed, highlighting the importance of empirical data. nih.gov

Permeability: The replacement of other groups with fluorinated ones can increase lipophilicity and, consequently, membrane permeability. nih.gov This is a desirable trait in many chemical applications. Studies using Parallel Artificial Membrane Permeability Assays (PAMPA) help quantify these effects. nih.govescholarship.org

The table below summarizes findings from a comparative study on fluorinated acid bioisosteres, illustrating the structure-property relationships.

| Compound Type | Property Range | Key Finding | Citation |

| Fluorinated Alcohols | pKa: ~8-12 | Weakly acidic character. | nih.gov |

| logD₇.₄: ~1-3 | Good agreement between experimental and predicted values. | nih.gov | |

| Fluorinated Phenols | pKa: ~8-12 | Sulfoxide phenol (B47542) derivative was among the most acidic (pKa 7.93). | nih.gov |

| logD₇.₄: ~1-3 | Experimental values can be over 2 log units different from calculated values. | nih.gov |

Furthermore, studies on fluorinated polymers and coatings demonstrate structure-property correlations at a macroscopic level. In one study, the fluorine content in superhydrophobic coatings was directly linked to surface properties. mdpi.com An increase in the fluorinated alkyl silane (B1218182) (FAS) content led to a higher concentration of fluorine on the coating's surface, which in turn increased the water contact angle. mdpi.com

| FAS Content in Coating | Surface Fluorine (Atomic %) | Effect on Wetting | Citation |

| Increasing % FAS | Increases from ~8% to ~20% | Increases the intrinsic contact angle, improving water repellency. | mdpi.com |

Spectroscopic and Advanced Analytical Characterization of 4 Fluoropropiophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4'-Fluoropropiophenone, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H, ¹³C, and ¹⁹F NMR Investigations

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl group and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The aromatic protons on the fluorophenyl ring show complex splitting patterns arising from both proton-proton and proton-fluorine couplings. In a typical spectrum recorded in CDCl₃, the methyl protons appear as a triplet, and the methylene protons as a quartet. chemicalbook.com The aromatic protons resonate as multiplets in the downfield region of the spectrum. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) is readily identifiable by its characteristic downfield chemical shift. The carbons of the fluorophenyl ring show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine atom. The carbons of the ethyl group also give rise to two separate resonances.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful tool for directly observing the fluorine atom in this compound. The chemical shift of the fluorine atom is sensitive to its electronic environment. In the case of this compound, the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom attached to the aromatic ring. nih.gov The precise chemical shift value can be indicative of the substitution pattern and electronic effects within the molecule. It is important to note that chemical shifts in ¹⁹F NMR are typically referenced against an external standard, such as CFCl₃. colorado.edu

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~1.2 | Triplet | -CH₃ | |

| ¹H | ~3.0 | Quartet | -CH₂- | |

| ¹H | ~7.1-8.1 | Multiplet | Aromatic-H | |

| ¹³C | ~8.5 | -CH₃ | ||

| ¹³C | ~31.5 | -CH₂- | ||

| ¹³C | ~115-132 | Aromatic-C | ||

| ¹³C | ~163 (d, J=250 Hz) | C-F | ||

| ¹³C | ~198 | C=O | ||

| ¹⁹F | Varies | Multiplet | Ar-F |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Data compiled from multiple sources. chemicalbook.comrsc.orgrsc.org

Chiral Shift Reagents in Enantiomeric Purity Determination

For chiral derivatives of this compound, determining the enantiomeric purity is crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this analysis. harvard.edu Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to differentiate between enantiomers in an NMR spectrum. libretexts.orgnih.gov

The underlying principle involves the formation of diastereomeric complexes between the chiral substrate and the chiral shift reagent. harvard.edu These diastereomeric complexes are not mirror images and, therefore, have different NMR spectra. This results in the separation of signals for corresponding protons or other nuclei in the two enantiomers, allowing for their quantification by integration. libretexts.org The effectiveness of a particular chiral shift reagent depends on the structure of the analyte and the solvent used. harvard.edu While this technique is powerful, challenges such as line broadening and the need for careful optimization of experimental conditions exist. harvard.edu

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure. nih.gov A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong band, typically in the 1200-1250 cm⁻¹ region. Other bands corresponding to the C-H bending vibrations of the ethyl group are also present.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound also shows characteristic bands for the carbonyl group, aromatic ring, and C-F bond. nih.gov Raman spectroscopy is particularly useful for observing non-polar or weakly polar bonds that may show weak absorption in the FTIR spectrum. nih.gov The technique can provide a "fingerprint" of the molecule, aiding in its identification and characterization. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| C=O Stretch | ~1685 | ~1685 |

| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 |

| C-F Stretch | ~1230 | ~1230 |

| Aromatic C-H Stretch | ~3070 | ~3070 |

| Aliphatic C-H Stretch | ~2980, ~2940 | ~2980, ~2940 |

Note: Frequencies are approximate and can vary slightly. nih.gov

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying impurities. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (152.17 g/mol ). nih.govsigmaaldrich.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound include the loss of the ethyl group (C₂H₅) to form the 4-fluorobenzoyl cation (m/z 123), which is often the base peak. nih.gov Another significant fragment corresponds to the 4-fluorophenyl cation (m/z 95), resulting from the loss of a carbonyl group (CO). By analyzing the fragmentation pattern, the structure of the molecule can be confirmed, and the presence of impurities with different fragmentation patterns can be detected. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful combination for separating and identifying volatile impurities in a sample of this compound. nih.gov

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 152 | [M]⁺ (Molecular Ion) |

| 123 | [M - C₂H₅]⁺ (4-Fluorobenzoyl cation) |

| 95 | [M - COC₂H₅]⁺ (4-Fluorophenyl cation) |

| 75 | [C₆H₄]⁺ |

Data obtained from typical EI-MS spectra. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. uoguelph.ca In a typical GC-MS analysis, the sample is first vaporized and separated into its individual components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule based on the mass-to-charge ratio of the fragments.

For this compound, with a molecular formula of C9H9FO and a molecular weight of 152.17 g/mol , GC-MS analysis provides critical data for its identification. nih.govavantorsciences.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com The mass spectrum of this compound exhibits a characteristic fragmentation pattern. The most abundant fragment ion is typically observed at a mass-to-charge ratio (m/z) of 123, corresponding to the fluorobenzoyl cation. Other significant fragments are observed at m/z 95, 75, and the molecular ion peak at 152. nih.gov This fragmentation pattern is highly specific and allows for the unambiguous identification of this compound in a sample mixture.

GC-MS can be used in both targeted and non-targeted screening. uoguelph.ca In a targeted analysis, the instrument is specifically programmed to look for the known mass spectrum of this compound. In non-targeted analysis, the instrument screens the sample for all detectable compounds, which are then identified by comparing their mass spectra to extensive libraries. uoguelph.ca

Table 1: Key GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C9H9FO | nih.govavantorsciences.comchemicalbook.com |

| Molecular Weight | 152.17 g/mol | avantorsciences.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Major Mass Spectral Peaks (m/z) | 123, 95, 75, 152 | nih.gov |

Advanced Diffraction and Microscopic Techniques

Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray Spectroscopy (EDX) are powerful techniques for characterizing the morphology and elemental composition of materials at the nanoscale. mst.or.jptescan-analytics.com TEM uses a beam of electrons transmitted through an ultra-thin specimen to create an image, revealing details about the sample's size, shape, and structure. tescan-analytics.com High-resolution TEM (HRTEM) can even visualize the atomic lattice of a material. researchgate.net

When coupled with TEM, EDX provides elemental analysis of the sample. mst.or.jptescan-analytics.comwikipedia.org The electron beam in the TEM excites atoms in the sample, causing them to emit characteristic X-rays. mst.or.jpwikipedia.org The EDX detector analyzes the energy of these X-rays to identify the elements present and their relative abundance. wikipedia.org For derivatives of this compound, TEM-EDX can be used to visualize the morphology of particulate samples and confirm the presence and distribution of fluorine and other constituent elements. researchgate.netresearchgate.net This is particularly useful for analyzing composite materials or formulations containing these compounds. tescan-analytics.com

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For a new derivative of this compound, elemental analysis is a critical step in confirming its empirical formula. The experimentally determined elemental percentages are compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's composition. For this compound (C9H9FO), the theoretical elemental composition is approximately 71.04% Carbon, 5.96% Hydrogen, and 12.48% Fluorine.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. chromatographyonline.com It is particularly useful for compounds that are not sufficiently volatile for GC analysis. uoguelph.ca In the context of this compound and its derivatives, HPLC is primarily employed to assess the purity of the synthesized compounds. sigmaaldrich.com

The technique involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase, causing them to separate as they travel through the column. A detector at the end of the column measures the concentration of each component as it elutes.

For purity determination, a sample of the synthesized compound is analyzed by HPLC. A pure compound will ideally show a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the concentration of the corresponding component, allowing for the quantification of the purity level. Various HPLC methods can be developed using different columns and mobile phases to achieve optimal separation of this compound from potential starting materials, by-products, or degradation products. sielc.comhplcindia.com

Computational Chemistry and Theoretical Investigations of 4 Fluoropropiophenone

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 4'-Fluoropropiophenone at an atomic level. These methods allow for the visualization of the molecule's three-dimensional structure and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide a detailed picture of its geometry and electronic properties. While specific DFT studies on this compound are not extensively reported in publicly available literature, the methodologies are well-established. A typical DFT study on a similar molecule, such as 2-hydroxy 2-methyl propiophenone (B1677668), involves optimizing the molecular geometry to find the most stable conformation and then calculating various electronic parameters. worldscientific.com

These calculations can yield precise data on bond lengths, bond angles, and dihedral angles. For instance, in a propiophenone derivative, the C=O bond of the ketone group and the bonds within the phenyl ring are of particular interest as they influence the molecule's reactivity. The electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring in this compound is expected to have a noticeable effect on the electronic distribution and geometry of the molecule.

To illustrate the type of data obtained from such studies, a hypothetical table of optimized geometric parameters for this compound, based on typical values for similar structures, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from a DFT Study.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.22 |

| C-F | 1.35 |

| C-C (ring average) | 1.39 |

| **Bond Angles (°) ** | |

| C-C-O | 120.5 |

| C-C-F | 118.0 |

| Dihedral Angles (°) |

This data is illustrative and based on general values for similar compounds.

Molecular Orbital Computations for Reactivity Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

In the case of this compound, the fluorine atom's electron-withdrawing effect is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted propiophenone. The analysis of the spatial distribution of the HOMO and LUMO can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the phenyl ring, suggesting its susceptibility to electrophilic substitution, while the LUMO is typically centered around the carbonyl group, indicating its role in nucleophilic addition reactions. The introduction of different substituent groups can be used to tune these frontier orbital energy levels and thus the molecule's reactivity. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

This data is illustrative and based on general values for similar compounds.

Mechanistic Pathway Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface (PES) that connects reactants, transition states, and products.

Transition State Analysis and Reaction Energetics

Transition state theory is a cornerstone of reaction kinetics, and computational chemistry provides the tools to locate and characterize transition state structures. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can model the geometry of the transition state and calculate its energy. rsc.orgnih.gov The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate.

For example, in the context of the oxidation of fluorinated ketones, computational protocols can be used to calculate reaction rate constants. rsc.org These studies often involve the identification of pre-reaction complexes and transition states, followed by the calculation of the energetics of the reaction pathway. rsc.org Such analyses can provide a quantitative understanding of the factors that control the reaction's feasibility and speed.

Quantum Chemical Insights into Stereoselectivity and Isomerization

Many chemical reactions can lead to the formation of multiple stereoisomers or isomers. Quantum chemical calculations can provide insights into the origins of stereoselectivity and the barriers to isomerization. By comparing the energies of different transition states leading to different stereoisomers, it is possible to predict which product will be favored.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a key aspect of drug discovery and materials science, aiming to understand how the chemical structure of a compound relates to its biological activity or physical properties. olemiss.eduacs.org In silico methods are increasingly used in SAR studies to predict the properties of new compounds before they are synthesized. nih.gov

For derivatives of this compound, SAR modeling could be employed to explore how modifications to its structure affect a particular activity. For example, if this compound were a scaffold for a series of potential enzyme inhibitors, SAR studies would involve creating a library of virtual derivatives with different substituents on the phenyl ring or the propiophenone side chain.

The process typically involves calculating a set of molecular descriptors for each derivative. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A quantitative structure-activity relationship (QSAR) model can then be developed by finding a mathematical correlation between these descriptors and the observed activity. roaldhoffmann.com The presence of a fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can significantly influence the SAR of a series of compounds. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent or selective compounds.

Table 3: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| 2-hydroxy 2-methyl propiophenone |

Prediction of Spectroscopic Properties from First Principles

Computational chemistry provides a powerful lens for understanding the spectroscopic properties of molecules like this compound from fundamental quantum mechanical principles. By employing first-principles calculations, primarily based on Density Functional Theory (DFT), it is possible to predict and interpret various spectra, including vibrational (Infrared and Raman), electronic (UV-Vis), and Nuclear Magnetic Resonance (NMR). These theoretical predictions are invaluable for assigning experimental spectra, understanding the electronic structure, and elucidating the relationship between structure and spectroscopic behavior.

Theoretical investigations of molecules similar in structure to this compound often utilize DFT methods, with the B3LYP functional being a commonly employed choice. nih.govnih.gov The accuracy of these calculations is also dependent on the basis set used, with Pople-style basis sets like 6-311++G(d,p) being frequently selected to provide a good balance between computational cost and accuracy for predicting spectroscopic properties. nih.govscirp.org

Vibrational Spectroscopy (FT-IR and FT-Raman)

First-principles calculations of vibrational spectra for this compound would involve optimizing the molecular geometry to find its lowest energy structure. Following this, the harmonic vibrational frequencies are computed. These calculated frequencies correspond to the fundamental modes of vibration. It is a common practice for the calculated harmonic frequencies to be higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To account for this, the computed frequencies are often scaled by an empirical factor to improve agreement with experimental data.

The theoretical calculations also provide the intensities for both Infrared (IR) and Raman scattering, which aids in the interpretation of the experimental spectra. The Potential Energy Distribution (PED) analysis is another crucial output of these calculations, as it allows for the assignment of each calculated vibrational frequency to specific internal coordinates of the molecule, such as stretching, bending, or torsion of particular bonds or functional groups. nih.gov

For this compound, key vibrational modes of interest would include the C=O stretching of the ketone group, C-F stretching, and various vibrations associated with the aromatic ring and the ethyl side chain. The expected regions for some of these vibrations based on studies of similar ketones are well-established. researchgate.net For instance, the carbonyl (C=O) stretching vibration is typically a strong band in the IR spectrum.

Below is a table illustrating the kind of data that would be generated from a DFT calculation of the vibrational frequencies of this compound, alongside available experimental data for comparison. nih.gov

Table 1: Predicted vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) nih.gov | Experimental FT-Raman (cm⁻¹) nih.gov | Assignment |

|---|---|---|---|---|

| C=O Stretch | Data not available | 1685 (Strong) | Data not available | Carbonyl group stretching |

| C-C Stretch (Aromatic) | Data not available | 1598 (Medium) | 1600 (Strong) | Phenyl ring stretching |

| C-F Stretch | Data not available | 1228 (Strong) | 1230 (Medium) | Fluoro group stretching |

| CH₃ Asymmetric Stretch | Data not available | 2980 (Medium) | 2985 (Medium) | Methyl group C-H stretching |

Predicted data is illustrative and would be obtained from specific DFT calculations.

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the electronic transitions from the ground state to various excited states. The output includes the excitation energies, which can be converted to absorption wavelengths (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands.

The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations (e.g., n→π* or π→π* transitions). For a molecule like this compound, the transitions involving the carbonyl group and the fluorinated benzene (B151609) ring would be of primary interest.

A TD-DFT calculation would typically be performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set can influence the accuracy of the predicted absorption wavelengths.

Table 2: Predicted Electronic Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |

Predicted data is illustrative and would be obtained from specific TD-DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for this purpose. nih.govresearchgate.net The calculations are performed on the optimized molecular structure, and the computed isotropic shielding values are then referenced to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts.

These predictions are highly valuable for assigning the signals in experimental NMR spectra, especially for complex molecules where overlapping signals can make interpretation difficult. The accuracy of the predicted chemical shifts is generally good, allowing for a confident assignment of each proton and carbon atom in the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | ||

| C=O | Data not available | Data not available |

| C (ipso, attached to C=O) | Data not available | Data not available |

| C (ortho to C=O) | Data not available | Data not available |

| C (meta to C=O) | Data not available | Data not available |

| C (para, attached to F) | Data not available | Data not available |

| CH₂ | Data not available | Data not available |

| CH₃ | Data not available | Data not available |

| ¹H NMR | ||

| H (ortho to C=O) | Data not available | Data not available |

| H (meta to C=O) | Data not available | Data not available |

| CH₂ | Data not available | Data not available |

Applications of 4 Fluoropropiophenone in Medicinal Chemistry Research and Drug Discovery

Role as a Pharmaceutical Intermediate and Building Block

4'-Fluoropropiophenone is widely recognized as a versatile intermediate and building block in the synthesis of pharmaceuticals. chemimpex.com Its propiophenone (B1677668) core is a common motif in many biologically active compounds, and the 4'-fluoro substitution provides a strategic advantage in drug design. This fluorination can enhance the lipophilicity and metabolic stability of a molecule, properties that are highly desirable in the development of new drugs. nih.gov The compound's reactivity allows for a variety of chemical transformations, enabling chemists to construct complex molecular architectures with potential therapeutic applications. chemimpex.com It is a key player in the chemical industry, offering significant potential for advancements in research and product development. chemimpex.com

The utility of this compound as a building block is evident in its application in the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, it has been used in the preparation of 2-(4-fluorophenyl)-3-methylquinoxaline. sigmaaldrich.com The ketone functional group can readily participate in reactions such as reductions, condensations, and aminations, providing a gateway to a wide range of derivatives. The fluorinated phenyl ring also allows for further modifications through aromatic substitution reactions, although the fluorine atom itself is generally stable.

Design and Synthesis of Therapeutic Agents

The structural framework of this compound has been integral to the design and synthesis of numerous therapeutic agents across different disease areas. Its adaptability as a synthetic precursor allows medicinal chemists to explore a vast chemical space in the quest for novel and effective drugs.

The propiophenone scaffold is a known pharmacophore in the development of analgesic and anti-inflammatory drugs. This compound serves as a key starting material in the synthesis of various compounds with potential pain-relieving and anti-inflammatory properties. chemimpex.com For example, derivatives of this compound have been investigated for their ability to modulate pathways involved in pain and inflammation.

One area of research has focused on the synthesis of chalcone (B49325) derivatives. A series of novel 4'-fluoro-2'-hydroxychalcones and their dihydropyrazole derivatives were synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic activities. nih.gov In this study, the monomethoxychalcone 5d and its dihydropyrazole derivative 6d demonstrated the highest analgesic and anti-inflammatory activities. nih.gov

Another approach involves the modification of existing analgesic drugs. For instance, O-(4-fluorobenzoyl)acetaminophen was synthesized to improve the analgesic effects and safety profile of acetaminophen. wisdomlib.org This derivative showed significantly greater analgesic activity compared to the parent compound in in vivo studies. wisdomlib.org

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has also utilized fluorinated compounds. For example, flunoxaprofen, S-(+)-2(4-fluorophenyl)-alpha-methyl-5-benzoxazolacetic acid, is a non-steroidal anti-inflammatory drug that has shown a similar degree of anti-inflammatory activity to indomethacin (B1671933) but without causing gastric lesions. nih.gov

The following table summarizes some examples of this compound derivatives and their potential analgesic and anti-inflammatory activities:

| Compound/Derivative | Therapeutic Target/Activity | Research Findings |

| 4'-Fluoro-2'-hydroxychalcones | Analgesic, Anti-inflammatory | The monomethoxychalcone 5d and its dihydropyrazole derivative 6d showed the highest activities. nih.gov |

| O-(4-Fluorobenzoyl)acetaminophen | Analgesic | Showed significantly greater analgesic activity compared to acetaminophen. wisdomlib.org |

| Flunoxaprofen | Anti-inflammatory | Similar anti-inflammatory activity to indomethacin without gastric side effects. nih.gov |

The this compound moiety has been incorporated into the structures of various compounds with potential anticancer activity. The fluorine atom can enhance the compound's ability to interact with biological targets and can improve its metabolic stability, making it a valuable feature in the design of new anticancer agents.

Research has shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For example, a series of α-fluoro chalcone derivatives were designed and synthesized, with compound 4c showing significant inhibition of several cancer cell lines with IC50 values in the nanomolar range. nih.gov This compound was found to bind to the colchicine (B1669291) site of tubulin, disrupt microtubule networks, and arrest the cell cycle at the G2/M phase. nih.gov